2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
Overview
Description
2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole is a compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its efficiency and selectivity, making it a popular choice for the synthesis of triazole derivatives . The reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition process . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of appropriate solvents (e.g., dichloromethane, ethanol) and controlled temperatures to ensure optimal reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the triazole ring or the ethylhexyl side chain.
Scientific Research Applications
2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: It is used in the synthesis of polymers and other complex molecules due to its stability and reactivity.
Biology: The compound’s ability to form stable complexes with biological molecules makes it useful in biochemical research.
Mechanism of Action
The mechanism of action of 2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved may include disruption of cellular processes or interference with signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Similar compounds to 2-(2-Ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole include other triazole derivatives such as:
1,2,3-Triazole: Known for its use in click chemistry and various biological applications.
1,2,4-Triazole: Commonly used in medicinal chemistry for its antifungal and anticancer properties.
Compared to these compounds, this compound is unique due to the presence of the ethylhexyl side chain and the difluoro substitution, which can enhance its chemical stability and reactivity, making it suitable for specific applications in materials science and medicinal research.
Properties
IUPAC Name |
2-(2-ethylhexyl)-5,6-difluorobenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3/c1-3-5-6-10(4-2)9-19-17-13-7-11(15)12(16)8-14(13)18-19/h7-8,10H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIMIEAGVYOOBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1N=C2C=C(C(=CC2=N1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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